molecular formula C10H19NO2S B2491182 2,4-Dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine CAS No. 2361610-34-4

2,4-Dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine

Cat. No. B2491182
CAS RN: 2361610-34-4
M. Wt: 217.33
InChI Key: JLPZTLCAYIQIAS-VWMHFEHESA-N
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Description

"2,4-Dimethylthiophen-3-ol; (2S)-1-methoxypropan-2-amine" appears to be a compound of interest in the field of organic chemistry, specifically relating to compounds with potential psychotropic or medicinal applications. The compound's structure suggests it is a thiophene derivative, a class of compounds known for their diverse chemical properties and applications in pharmaceuticals, materials science, and as intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of thiophene derivatives like "2,4-Dimethylthiophen-3-ol" can involve various methods, including copper(I)-catalyzed reactions, which have been shown to be effective in forming thiophene compounds with methoxy groups, a process that could be related to the synthesis of the compound (Peeters et al., 1994). Additionally, the synthesis of compounds containing the "1-methoxypropan-2-amine" moiety might involve nucleophilic addition reactions or reductive amination processes.

Scientific Research Applications

Polarographic Reduction Behavior of Copper

1-Amino-3-methoxypropane (a related compound to (2S)-1-methoxypropan-2-amine) and 2-dimethylaminoethanol have been studied for their complexation behavior with copper. These compounds formed complexes with copper, exhibiting specific absorption characteristics and stability constants. This study is significant for understanding the interaction between volatile amines and metals, with potential applications in water treatment and metal recovery processes (Kumbhar et al., 1990).

In Vitro O-Demethylation

The in vitro O-demethylation of psychotomimetic amines, structurally related to (2S)-1-methoxypropan-2-amine, has been studied. This research provides insights into the metabolic pathways of such amines, which can be crucial in understanding their pharmacological and toxicological properties (Zweig & Castagnoli, 1977).

Dimethenamid-P Metabolism

Research on dimethenamid-P, which contains a component structurally similar to 2,4-dimethylthiophen-3-ol, explores its metabolism in plant systems. This study is relevant for understanding the environmental impact and residue management of this compound in agricultural settings (Anastassiadou et al., 2019).

Anticoccidial and Antimicrobial Activity

Research on compounds derived from furans, involving the Michael addition of amines, has demonstrated notable anticoccidial and antimicrobial activities. This indicates potential applications in the development of new drugs and antimicrobial agents (Georgiadis, 1976).

properties

IUPAC Name

2,4-dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS.C4H11NO/c1-4-3-8-5(2)6(4)7;1-4(5)3-6-2/h3,7H,1-2H3;4H,3,5H2,1-2H3/t;4-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPZTLCAYIQIAS-VWMHFEHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1O)C.CC(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1O)C.C[C@@H](COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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